5-(methoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
5-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound features a methoxymethyl group at the 5-position, a methyl group at the 1-position, and a formyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 5-methyl-2,3-pyridinedicarboxylic acid diester with methanol in the presence of a base, followed by bromination and subsequent salification to obtain the desired product . Another method involves the use of haloimidazoles as intermediates, which are then subjected to various reactions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ester exchange reactions, bromination, and salification, followed by purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in various biochemical reactions, influencing cellular processes. The methoxymethyl and methyl groups contribute to its overall stability and reactivity, allowing it to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
5-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H11NO2 |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-(methoxymethyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c1-9-7(5-10)3-4-8(9)6-11-2/h3-5H,6H2,1-2H3 |
InChI Key |
OZBLTEOJDQVOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C=O)COC |
Origin of Product |
United States |
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